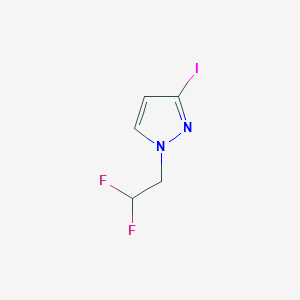

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole

Description

Properties

Molecular Formula |

C5H5F2IN2 |

|---|---|

Molecular Weight |

258.01 g/mol |

IUPAC Name |

1-(2,2-difluoroethyl)-3-iodopyrazole |

InChI |

InChI=1S/C5H5F2IN2/c6-4(7)3-10-2-1-5(8)9-10/h1-2,4H,3H2 |

InChI Key |

PGZMYAKTNHSYRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1I)CC(F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole has been explored for its potential as a bioactive molecule in drug discovery. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Initial studies suggest that this compound may enhance binding affinity to certain targets, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties by inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for viral replication. This suggests that derivatives of this compound could serve as effective antiviral agents .

Agrochemicals

The compound's unique properties make it a candidate for use in agrochemical formulations. Its ability to modulate biological pathways can be harnessed to develop new herbicides or fungicides. Pyrazole derivatives have been noted for their herbicidal effects, indicating that this compound could play a role in sustainable agricultural practices .

Material Science Applications

In material science, this compound can be utilized as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific thermal or mechanical properties. The iodine atom can facilitate cross-linking reactions, enhancing the material's strength and stability.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Iodine at C3 (target compound) vs. C4 (e.g., ) alters regioselectivity in cross-coupling reactions.

- Fluorinated Groups: The 2,2-difluoroethyl group (target) offers greater metabolic stability than non-fluorinated analogs (e.g., ethoxyethyl in ).

- Electron-Withdrawing Effects : Nitro or trifluoromethyl substituents (e.g., ) enhance electrophilicity, whereas alkoxy groups (e.g., ethoxymethyl in ) modulate solubility.

Physicochemical Properties

Notable Trends:

- Iodine-containing pyrazoles exhibit higher molecular weights and densities due to halogen mass.

- Fluorinated groups reduce polar surface area, enhancing membrane permeability .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, iodination at the pyrazole C3 position is typically achieved using iodine monochloride (ICl) in the presence of a base like NaHCO₃, with acetonitrile as a solvent at 0–5°C . The 2,2-difluoroethyl group can be introduced via alkylation of the pyrazole nitrogen using 2,2-difluoroethyl triflate under inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Yield optimization (60–75%) requires strict temperature control (-10°C to room temperature) and stoichiometric excess of the alkylating agent (1.2–1.5 eq.) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers address common pitfalls?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) to enhance solubility and resolve signals for the difluoroethyl group (split into a doublet of quartets due to coupling with fluorine and adjacent protons). Note that iodine’s quadrupolar effect may broaden peaks .

- FT-IR : Confirm the C-I stretch at ~500 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Attenuated total reflectance (ATR) mode minimizes interference from moisture .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode is preferred to detect the molecular ion peak [M+H]⁺. Isotopic patterns for iodine (M+2 peak) should be clearly distinguishable .

Q. How should researchers handle the compound’s hygroscopicity and stability during storage?

Methodological Answer: Store the compound in amber glass vials under nitrogen at -20°C, with desiccants like silica gel. Conduct periodic TLC or HPLC checks (C18 column, acetonitrile/water mobile phase) to monitor degradation. If hydrolysis is observed (e.g., loss of iodine or difluoroethyl groups), repurify via flash chromatography (hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of the difluoroethyl and iodo substituents on pyrazole reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model substituent effects:

- The electron-withdrawing difluoroethyl group reduces electron density at the pyrazole N1 position, increasing susceptibility to electrophilic attack.

- The iodine atom at C3 enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) at C5. Compare HOMO-LUMO gaps and Fukui indices to prioritize reactive sites .

Q. How should researchers resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from ligand choice or iodine’s steric effects. For Suzuki-Miyaura coupling:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃).

- Use X-ray crystallography (as in ) to confirm whether iodine participates in π-backbonding with the metal center, which may inhibit transmetallation.

- Quantify turnover numbers (TONs) under varying temperatures (60–100°C) and solvent polarities (toluene vs. DMF) .

Q. What strategies optimize regioselectivity in further functionalization (e.g., C5 vs. C4 substitution)?

Methodological Answer:

- Electrophilic Substitution : Use directing groups (e.g., –NO₂) at C4 to direct electrophiles to C5. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 90% C5-nitro derivative .

- Metalation : Deprotonate C4 with LDA at -78°C, then quench with electrophiles (e.g., aldehydes). Steric hindrance from the difluoroethyl group favors C4 reactivity .

Q. How can researchers validate the compound’s role in inhibiting biological targets (e.g., enzymes) despite conflicting in vitro vs. in vivo data?

Methodological Answer:

- Perform isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.

- Use molecular docking (AutoDock Vina) to assess interactions with active sites, accounting for iodine’s van der Waals radius.

- Address discrepancies by testing metabolites (e.g., deiodinated derivatives) in cell-based assays .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.